molecular formula C25H21NO3 B11272471 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No.: B11272471
M. Wt: 383.4 g/mol
InChI Key: OPTFASWHBZMWJK-UHFFFAOYSA-N
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Description

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound with a unique structure that includes a benzofuran ring, a benzamide group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions. The process begins with the acylation of a benzofuran derivative, followed by nitration to introduce nitro groups, and subsequent reduction to form the amine. The final step involves the coupling of the amine with a benzoyl chloride derivative under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring and benzamide group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C25H21NO3/c1-15-4-8-18(9-5-15)23(27)24-17(3)21-14-20(12-13-22(21)29-24)26-25(28)19-10-6-16(2)7-11-19/h4-14H,1-3H3,(H,26,28)

InChI Key

OPTFASWHBZMWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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